2-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
2-[1-(4-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of imidazolidinone, thiazole, and pyridine moieties, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazolidinone ring can be reduced to form more saturated derivatives.
Substitution: The thiazole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxybenzyl group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid, while reduction of the imidazolidinone ring can produce more saturated imidazolidine derivatives .
Scientific Research Applications
2-[1-(4-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and modulating various biological pathways. For example, it may inhibit the activity of certain kinases involved in cell signaling, leading to reduced cell proliferation and inflammation .
Comparison with Similar Compounds
Similar Compounds
- **2-[1-(4-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide shares structural similarities with other imidazolidinone derivatives, such as this compound .
Thiazole and pyridine derivatives: Compounds containing thiazole and pyridine rings are also similar in structure and reactivity.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H19N5O4S |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
2-[1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C21H19N5O4S/c1-30-15-4-2-13(3-5-15)11-26-19(28)16(24-21(26)29)10-18(27)25-20-23-17(12-31-20)14-6-8-22-9-7-14/h2-9,12,16H,10-11H2,1H3,(H,24,29)(H,23,25,27) |
InChI Key |
GVSCGSQGMMFHHY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C(NC2=O)CC(=O)NC3=NC(=CS3)C4=CC=NC=C4 |
Origin of Product |
United States |
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